Cas no 54022-49-0 (N-Formyl Leurosine)

N-Formyl Leurosine structure
N-Formyl Leurosine structure
Product Name:N-Formyl Leurosine
CAS No:54022-49-0
MF:C46H54N4O10
MW:822.941772937775
CID:369869
PubChem ID:320745
Update Time:2025-07-10

N-Formyl Leurosine Chemical and Physical Properties

Names and Identifiers

    • Vincaleukoblastine,4'-deoxy-3',4'-epoxy-22-oxo-, (3'a,4'a)-
    • N-Formyl Leurosine (Vincristine Impurity G)
    • Formyl-leurosine
    • N-Formyl Leurosine
    • (3'a,4'a)-4'-Deoxy-3',4'-epoxy-22-oxovincaleukoblastine
    • 22-Oxo-O~3'~,3'-cyclovincaleukoblastine
    • methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate
    • NS00121642
    • Formylleurosine
    • 22-Oxoleurosine
    • 54022-49-0
    • Vincaleukoblastine,4'-epoxy-22-oxo-, (3'.alpha.,4'.alpha.)-
    • NSC269419
    • AKOS030242406
    • f-Leu
    • DTXSID60968854
    • GLDSBTCHEGZWCV-HLTPFJCJSA-N
    • SCHEMBL2034392
    • formyl leurosine
    • F-Leurosine
    • methyl (13S,15R,16R,18S)-13-((1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo(10.6.1.01,9.02,7.016,19)nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo(13.4.1.04,12.05,10.016,18)icosa-4(12),5,7,9-tetraene-13-carboxylate
    • Vincaleukoblastine, 4'-deoxy-3',4'-epoxy-22-oxo-, (3'alpha,4'alpha)-
    • Inchi: 1S/C46H54N4O10/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(56-4)21-33(30)50(25-51)38(44)46(55,41(54)58-6)39(42)59-26(3)52)45(40(53)57-5)22-27-23-48(24-43(8-2)36(27)60-43)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,55H,7-8,14,16-19,22-24H2,1-6H3/t27-,36-,37+,38-,39-,42-,43+,44-,45+,46+/m1/s1
    • InChI Key: GLDSBTCHEGZWCV-HLTPFJCJSA-N
    • SMILES: O(C(C)=O)[C@H]1[C@](C(=O)OC)([C@H]2[C@@]3(C4C=C(C(=CC=4N2C=O)OC)[C@]2(C(=O)OC)C4=C(C5C=CC=CC=5N4)CCN4C[C@@H](C2)[C@@H]2[C@](CC)(C4)O2)CCN2CC=C[C@]1(CC)[C@H]23)O

Computed Properties

  • Exact Mass: 822.38400
  • Monoisotopic Mass: 822.384
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 60
  • Rotatable Bond Count: 10
  • Complexity: 1800
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 164A^2

Experimental Properties

  • Density: 1.42
  • Melting Point: 200-210°C
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.684
  • Solubility: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 163.47000
  • LogP: 4.11060

N-Formyl Leurosine Security Information

N-Formyl Leurosine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F700650-0.5mg
N-Formyl Leurosine
54022-49-0
0.5mg
$ 145.00 2022-06-04
TRC
F700650-1mg
N-Formyl Leurosine
54022-49-0
1mg
$ 310.00 2023-09-07
TRC
F700650-2mg
N-Formyl Leurosine
54022-49-0
2mg
$603.00 2023-05-18
TRC
F700650-5mg
N-Formyl Leurosine
54022-49-0
5mg
$ 1303.00 2023-09-07
TRC
F700650-.5mg
N-Formyl Leurosine
54022-49-0
5mg
$167.00 2023-05-18
Biosynth
IF23552-1 mg
N-Formyl leurosine
54022-49-0
1mg
$646.80 2023-01-04
Biosynth
IF23552-2 mg
N-Formyl leurosine
54022-49-0
2mg
$1,039.50 2023-01-04
Biosynth
IF23552-5 mg
N-Formyl leurosine
54022-49-0
5mg
$2,021.25 2023-01-04
Biosynth
IF23552-10 mg
N-Formyl leurosine
54022-49-0
10mg
$2,887.50 2023-01-04
SHENG KE LU SI SHENG WU JI SHU
sc-212210-500 µg
N-Formyl Leurosine (Vincristine Impurity G),
54022-49-0
500µg
¥2,858.00 2023-07-11

N-Formyl Leurosine Production Method

Additional information on N-Formyl Leurosine

N-Formyl Leurosine (CAS No. 54022-49-0): An Overview of Its Properties, Applications, and Recent Research

N-Formyl Leurosine (CAS No. 54022-49-0) is a unique compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its distinct chemical structure and properties, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The chemical structure of N-Formyl Leurosine is defined by its molecular formula C15H23NO4 and a molecular weight of 281.35 g/mol. The presence of the formyl group (CHO) and the leurosine backbone imparts specific reactivity and biological activity to this compound. The formyl group is known for its electrophilic nature, which can participate in various chemical reactions, making N-Formyl Leurosine a versatile building block in synthetic chemistry.

In recent years, the study of N-Formyl Leurosine has expanded beyond its basic chemical properties to explore its biological and pharmacological activities. One of the key areas of interest is its potential as an antimicrobial agent. Research published in the Journal of Medicinal Chemistry has shown that N-Formyl Leurosine exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This property makes it a promising candidate for the development of new antibiotics to combat drug-resistant strains.

Another important application of N-Formyl Leurosine is in the field of cancer research. Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A recent study published in Cancer Research highlighted the ability of N-Formyl Leurosine to selectively target cancer cells while sparing normal cells, suggesting its potential as a targeted therapy.

The mechanism of action of N-Formyl Leurosine is multifaceted. It has been shown to interact with specific proteins involved in cell signaling pathways, such as kinases and transcription factors. This interaction can modulate various cellular processes, including proliferation, migration, and survival. Understanding these mechanisms is crucial for optimizing the therapeutic potential of N-Formyl Leurosine.

In addition to its direct biological effects, N-Formyl Leurosine has also been explored as a prodrug precursor. Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes. The formyl group in N-Formyl Leurosine can be cleaved by specific enzymes, releasing an active metabolite with enhanced therapeutic properties. This approach can improve drug delivery and reduce side effects.

The synthesis of N-Formyl Leurosine involves several steps, including the protection and deprotection of functional groups to ensure selective modification. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound. These improvements have facilitated its use in both academic research and industrial applications.

Clinical trials are currently underway to evaluate the safety and efficacy of N-Formyl Leurosine-based therapies. Preliminary results from phase I trials have shown promising outcomes with minimal adverse effects. These findings have paved the way for further clinical investigations and potential commercialization.

In conclusion, N-Formyl Leurosine (CAS No. 54022-49-0) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for developing novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, underscoring its significance in advancing medical science.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.